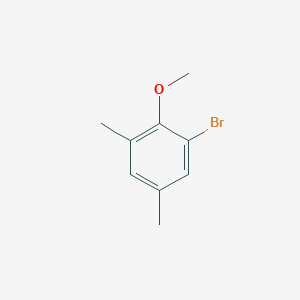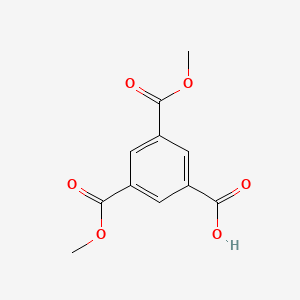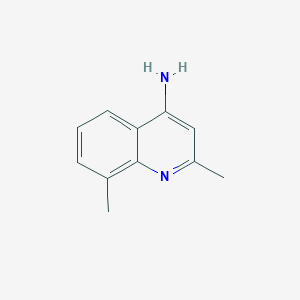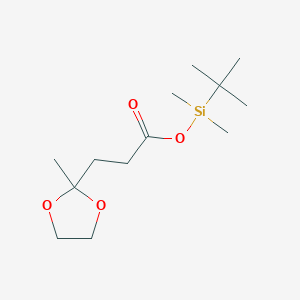
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group and a 2-methyl-1,3-dioxolan-2-yl group attached to a propanoate backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in large-scale reactors would be essential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when using strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Grignard reagents in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silyl ethers, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: It is involved in the preparation of intermediates for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the protection of hydroxyl groups through silylation. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions and increasing the stability of the protected molecule . This protection is crucial in multi-step organic syntheses where selective reactions are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
Tert-butyl(dimethyl)silyloxyacetaldehyde: Acts as an aldol donor and acceptor in stereocontrolled reactions.
Tert-butyl(dimethyl)silyloxyethylamine: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its combination of a silyl protecting group and a dioxolane ring, which provides additional stability and reactivity in organic synthesis. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are required.
Eigenschaften
Molekularformel |
C13H26O4Si |
|---|---|
Molekulargewicht |
274.43 g/mol |
IUPAC-Name |
[tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C13H26O4Si/c1-12(2,3)18(5,6)17-11(14)7-8-13(4)15-9-10-16-13/h7-10H2,1-6H3 |
InChI-Schlüssel |
FSZLWTXJJFRRNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCC(=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



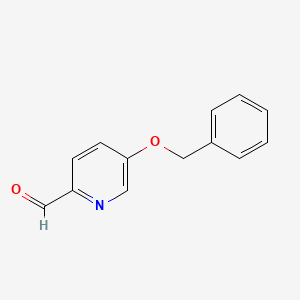
![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)
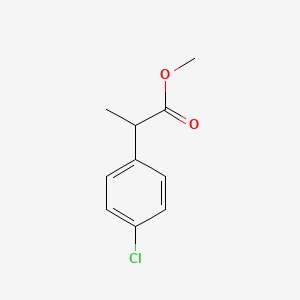
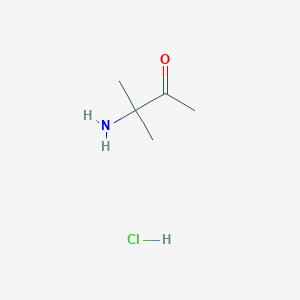

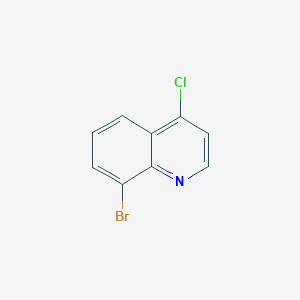

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)
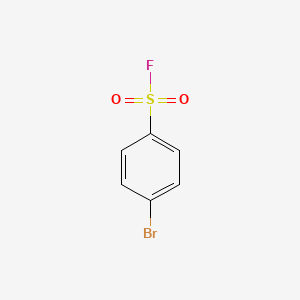
![1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)](/img/structure/B1281340.png)
